2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide
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Overview
Description
2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound includes a cyano group, an acetamide group, and a bis(3-methylphenyl)methylamino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of bis(3-methylphenyl)methylamine with methyl cyanoacetate under solvent-free conditions at room temperature. The reaction proceeds smoothly to yield the target compound .
Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature. This method also produces the desired cyanoacetamide derivative efficiently .
Industrial Production Methods
Industrial production of cyanoacetamides typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes or ketones, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Substitution Reactions: Nucleophiles such as amines or thiols can be used, and the reactions are often conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Scientific Research Applications
2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active heterocyclic compounds, which can be potential drug candidates.
Organic Synthesis: The compound is used in the preparation of various organic intermediates and fine chemicals.
Material Science: It can be employed in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide involves its ability to participate in nucleophilic and electrophilic reactions. The cyano group and the amide functionality play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and covalent interactions. These interactions can modulate biological pathways and lead to specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)-N-methylacetamide
- N-(2-cyanoethyl)-N-phenylacetamide
- N-(2-cyanoethyl)-N-(3-methylphenyl)acetamide
Uniqueness
2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide is unique due to the presence of the bis(3-methylphenyl)methylamino group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
2-[bis(3-methylphenyl)methylamino]-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-5-3-7-16(11-14)19(17-8-4-6-15(2)12-17)22-13-18(23)21-10-9-20/h3-8,11-12,19,22H,10,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTMSSVIXNEKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)NCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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